Nitroso-DEAP vs. Nitroso-DMAP for Iron(II) Spectrophotometry: Complex Stability Determines Practical Utility
When evaluated as spectrophotometric reagents for iron(II) across 25 nitroso compounds, both nitroso-DEAP and nitroso-DMAP form 1:4 (metal:ligand) complexes with very high molar absorptivities of approximately 4 × 10⁴ L mol⁻¹ cm⁻¹ at ~750 nm [1]. However, the nitroso-DEAP–iron(II) complex is explicitly reported as less stable in aqueous solution at pH 8 than the nitroso-DMAP–iron(II) complex, which remains very stable under identical conditions [1]. This stability difference renders nitroso-DMAP more suitable for direct aqueous iron determination in city and river waters, whereas nitroso-DEAP may require more tightly controlled timing or alternative solvent conditions [1]. The diethylamino group thus introduces a trade-off: enhanced organic solubility and extractability at the expense of aqueous complex longevity.
| Evidence Dimension | Aqueous stability of iron(II) complex at pH 8 |
|---|---|
| Target Compound Data | Nitroso-DEAP–Fe(II) complex: less stable in aqueous solution at pH 8 |
| Comparator Or Baseline | Nitroso-DMAP–Fe(II) complex: very stable in aqueous solution at pH 8 |
| Quantified Difference | Qualitative stability ranking: DMAP > DEAP; both share molar absorptivity ~4 × 10⁴ L mol⁻¹ cm⁻¹ |
| Conditions | 25 nitroso compounds screened; Fe(II) complexation in aqueous solution; Analyst, 1975 |
Why This Matters
Procurement decisions for aqueous iron determination in environmental water samples should favor nitroso-DMAP for method ruggedness, while nitroso-DEAP is preferred when organic extraction or dual Co/Fe sensitivity is required.
- [1] K. Tôei, S. Motomizu, T. Korenaga, Analyst, 1975, 100, 629–636. View Source
